molecular formula C12H22N2O3 B6184499 tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate CAS No. 2624142-46-5

tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate

Cat. No.: B6184499
CAS No.: 2624142-46-5
M. Wt: 242.3
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Description

tert-Butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate: is an organic compound that belongs to the class of esters Esters are commonly used in various chemical industries due to their pleasant odors and are often found in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate typically involves the esterification of 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

    Reactants: 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid and tert-butyl alcohol.

    Catalyst: Sulfuric acid or p-toluenesulfonic acid.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

    Temperature: Typically, the reaction is carried out at reflux temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate is used as an intermediate in the synthesis of more complex molecules. Its ester group is reactive, making it a valuable building block for creating various derivatives.

Biology and Medicine

In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows for the investigation of enzyme specificity and activity.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug development.

Mechanism of Action

The mechanism by which tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate exerts its effects involves its interaction with enzymes that catalyze ester hydrolysis. The ester group is hydrolyzed to produce the corresponding acid and alcohol, which can then participate in further biochemical pathways. The molecular targets include esterases and amidases, which are enzymes that break down esters and amides, respectively.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.

    tert-Butyl carbamate: Contains a tert-butyl group and a carbamate functional group, used in the synthesis of pharmaceuticals.

    tert-Butyl methyl ether: A common solvent in organic chemistry, known for its stability and low reactivity.

Uniqueness

tert-Butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate is unique due to its combination of ester and carbamoyl functional groups, which provide a distinct reactivity profile. This makes it particularly useful in the synthesis of complex molecules where multiple functional groups are required.

This compound’s versatility in undergoing various chemical reactions and its applications in different fields highlight its importance in both academic research and industrial applications.

Properties

CAS No.

2624142-46-5

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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